molecular formula C24H18Cl2N2O B11657600 2-(3,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

2-(3,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

Cat. No.: B11657600
M. Wt: 421.3 g/mol
InChI Key: QKYWNDLCEXHSNL-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide typically involves the following steps:

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinoline-4-carboxamide: Lacks the dichlorophenyl and ethylphenyl groups.

    3,4-dichlorophenylquinoline: Lacks the carboxamide group.

    N-(2-ethylphenyl)quinoline-4-carboxamide: Lacks the dichlorophenyl group.

Uniqueness

The presence of both the 3,4-dichlorophenyl and 2-ethylphenyl groups in 2-(3,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide may confer unique chemical and biological properties, making it distinct from other quinoline derivatives.

Properties

Molecular Formula

C24H18Cl2N2O

Molecular Weight

421.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-N-(2-ethylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H18Cl2N2O/c1-2-15-7-3-5-9-21(15)28-24(29)18-14-23(16-11-12-19(25)20(26)13-16)27-22-10-6-4-8-17(18)22/h3-14H,2H2,1H3,(H,28,29)

InChI Key

QKYWNDLCEXHSNL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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